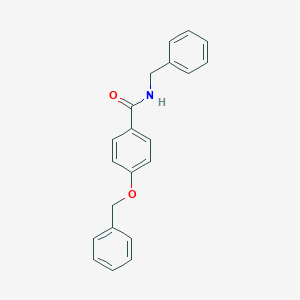

N-benzyl-4-(benzyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-4-(benzyloxy)benzamide is a useful research compound. Its molecular formula is C21H19NO2 and its molecular weight is 317.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-benzyl-4-(benzyloxy)benzamide and its derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents. The compound has shown promise in the following areas:

- Anti-inflammatory Agents : Compounds derived from this compound have been noted for their ability to modulate inflammatory responses. Research indicates that these compounds can act on specific receptors involved in inflammation, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Activity : A series of derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Many of these derivatives exhibited promising results, with IC50 values below 1 µg/mL, indicating strong potential as antimicrobial agents .

- Antiprotozoal Activity : The compound has also been tested against various protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship studies revealed that certain derivatives exhibited superior activity compared to standard treatments, highlighting the compound's potential in developing new antiprotozoal drugs .

Synthesis Methodologies

The synthesis of this compound involves several innovative approaches that enhance yield and selectivity:

- Ultrasound-Assisted Synthesis : This method has been employed to synthesize derivatives of this compound efficiently. Utilizing ultrasound not only speeds up the reaction but also improves yields compared to traditional methods .

- Green Chemistry Approaches : The incorporation of environmentally friendly solvents and catalysts during the synthesis process reflects a growing trend in chemical research aimed at reducing environmental impact. For instance, using dimethylformamide (DMF) as a solvent has proven effective in optimizing reaction conditions for higher yields .

Biological Evaluations

The biological activity of this compound and its derivatives has been extensively studied:

- PPAR Agonism : Certain compounds from this class have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating inflammation and metabolism. These findings suggest potential applications in treating metabolic disorders and inflammatory diseases .

- Safety Profiles : In vitro cytotoxicity tests against human cancer cell lines (e.g., HeLa cells) have shown that many synthesized derivatives possess low toxicity, making them suitable candidates for further development as therapeutic agents .

Case Study 1: Anti-tubercular Activity

A study synthesized ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. These compounds were evaluated against Mycobacterium tuberculosis, showing significant anti-tubercular activity with IC50 values under 1 µg/mL. This highlights the potential for developing new treatments for tuberculosis using this chemical scaffold .

Case Study 2: PPAR Agonism

Research focusing on the 4-benzyloxy-benzylamino chemotype demonstrated that modifications to the this compound structure could enhance potency and selectivity as PPARα agonists. This work suggests avenues for treating conditions linked to inflammation and metabolic regulation .

Eigenschaften

Molekularformel |

C21H19NO2 |

|---|---|

Molekulargewicht |

317.4g/mol |

IUPAC-Name |

N-benzyl-4-phenylmethoxybenzamide |

InChI |

InChI=1S/C21H19NO2/c23-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |

InChI-Schlüssel |

PMPJMDYELMLXEE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.